molecular formula C17H19N5O2 B5762733 2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]pyrimidine

2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]pyrimidine

Cat. No.: B5762733
M. Wt: 325.4 g/mol
InChI Key: HFAZPLCUZFISFY-ZZXKWVIFSA-N
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Description

2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]pyrimidine is a complex organic compound that features a piperazine ring bonded to a pyrimidine ring, with a nitrophenyl group attached via a prop-2-enyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine ring. The nitrophenyl group is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes, such as crystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.

Scientific Research Applications

2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenylpiperazin-1-yl)pyrimidine
  • 2-(4-methylpiperazin-1-yl)pyrimidine
  • 2-(4-benzylpiperazin-1-yl)pyrimidine

Uniqueness

2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]pyrimidine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-22(24)16-7-2-1-5-15(16)6-3-10-20-11-13-21(14-12-20)17-18-8-4-9-19-17/h1-9H,10-14H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAZPLCUZFISFY-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2[N+](=O)[O-])C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2[N+](=O)[O-])C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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